Strontium lactate

描述

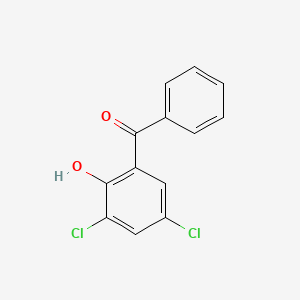

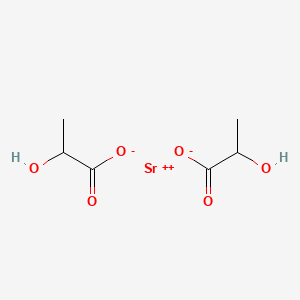

Strontium lactate is a chemical compound formed by the combination of strontium and lactic acid, with the chemical formula C₆H₁₀O₆Sr . This compound is stable and non-radioactive, appearing as a white powder that is soluble in water . This compound is primarily used as a dietary supplement to support bone health and treat conditions such as osteoporosis .

准备方法

Synthetic Routes and Reaction Conditions: Strontium lactate can be synthesized by neutralizing moderately dilute lactic acid with strontium carbonate or strontium hydroxide . The reaction typically involves the following steps:

Neutralization: Lactic acid is neutralized with strontium carbonate or strontium hydroxide.

Evaporation: The resulting solution is evaporated to dryness using moderate heat.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Mixing: Lactic acid is mixed with strontium carbonate or strontium hydroxide in large reactors.

Neutralization: The mixture is allowed to react, forming this compound.

Evaporation and Drying: The solution is then evaporated and dried to obtain the final product.

化学反应分析

Types of Reactions: Strontium lactate primarily undergoes substitution reactions due to the presence of the lactate ion. It can also participate in complexation reactions with various anions.

Common Reagents and Conditions:

Substitution Reactions: this compound can react with other metal ions, leading to the formation of different strontium salts.

Complexation Reactions: It can form complexes with anions such as carbonate, phosphate, and citrate.

Major Products:

Strontium Carbonate: Formed when this compound reacts with carbonate ions.

Strontium Phosphate: Formed when this compound reacts with phosphate ions.

科学研究应用

Strontium lactate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a precursor for the synthesis of other strontium compounds.

- Employed in the study of complexation reactions and ion exchange processes .

Biology and Medicine:

Bone Health: this compound is used as a dietary supplement to support bone health and treat osteoporosis.

Biomaterials: Incorporated into biomaterials for bone repair and regeneration.

Industry:

Bone Repair Scaffolds: Used in the production of three-dimensional bioprinted bone repair scaffolds.

Pharmaceuticals: Utilized in the formulation of supplements and medications for bone health.

作用机制

Strontium lactate exerts its effects primarily through its interaction with bone tissue. The mechanism involves:

Promotion of Osteoblast Function: Strontium ions stimulate the proliferation and activity of osteoblasts, which are responsible for bone formation.

Inhibition of Osteoclast Function: Strontium ions inhibit the activity of osteoclasts, which are responsible for bone resorption.

Molecular Targets: Strontium ions can bind to hydroxyapatite, the main component of bone mineral, and interact with calcium-binding proteins.

相似化合物的比较

Strontium lactate can be compared with other strontium compounds such as strontium ranelate, strontium chloride, and strontium citrate.

Strontium Ranelate:

Similarities: Both compounds are used to treat osteoporosis and support bone health.

Strontium Chloride:

Similarities: Both compounds contain strontium ions and can be used in bone health applications.

Differences: Strontium chloride is more commonly used in industrial applications and as a precursor for other strontium compounds.

Strontium Citrate:

Similarities: Both compounds are used as dietary supplements for bone health.

Differences: Strontium citrate has a different anion (citrate) and may have different bioavailability and absorption properties.

属性

IUPAC Name |

strontium;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Sr/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUZKVDGQHXAFK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29870-99-3 | |

| Record name | Strontium lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029870993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC1ZYY6LNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does strontium interact with bone tissue?

A1: Strontium exhibits similar behavior to calcium in biological systems. Research suggests that strontium can substitute for calcium in hydroxyapatite, the primary mineral component of bone. [, ] This substitution is thought to contribute to its effects on bone metabolism. []

Q2: What were the early observations regarding strontium's effects on bone?

A2: Early research in the 1950s indicated that strontium lactate could potentially improve calcium deposition in bone. [] A small study by McCaslin in 1959 suggested that this compound administration in osteoporosis patients was associated with reduced bone pain and improvements in X-ray images of demineralization. []

Q3: How does strontium compare to calcium in terms of absorption and excretion?

A3: While both elements share common transport pathways, studies using radioactive isotopes indicate that strontium is absorbed less efficiently than calcium in the intestines. [] This difference may be attributed, in part, to the smaller atomic size of calcium. [] Conversely, strontium exhibits a higher renal clearance rate compared to calcium, potentially due to differences in tubular reabsorption related to their atomic sizes. []

Q4: Can strontium be transferred from mother to offspring?

A4: Research using radioactive isotopes in mice suggests that both calcium and strontium, once fixed in the maternal skeleton, can be mobilized and transferred to the fetus during the final stages of pregnancy. [] Additionally, strontium administered to lactating mice and cows was found to be excreted in their milk, indicating a potential route of transfer to offspring during breastfeeding. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[5-amino-1-[[4-amino-1-[[1-[2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-benzylsulfanyl-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate](/img/structure/B1616362.png)